Ammonium, (2-(2-(p-hydroxyphenoxy)acetamido)ethyl)triethyl-, iodide, dimethylcarbamate
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Overview
Description
Ammonium, (2-(2-(p-hydroxyphenoxy)acetamido)ethyl)triethyl-, iodide, dimethylcarbamate is a chemical compound with the molecular formula C19-H32-N3-O4.I and a molecular weight of 493.44 . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (2-(2-(p-hydroxyphenoxy)acetamido)ethyl)triethyl-, iodide, dimethylcarbamate involves several steps. One common method includes the reaction of p-hydroxyphenoxyacetic acid with ethylenediamine to form the intermediate compound, which is then reacted with triethylamine and dimethylcarbamoyl chloride to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane or chloroform, and the reactions are carried out at room temperature or under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are often carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ammonium, (2-(2-(p-hydroxyphenoxy)acetamido)ethyl)triethyl-, iodide, dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and carbamate groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Ammonium, (2-(2-(p-hydroxyphenoxy)acetamido)ethyl)triethyl-, iodide, dimethylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ammonium, (2-(2-(p-hydroxyphenoxy)acetamido)ethyl)triethyl-, iodide, dimethylcarbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- Ammonium, dimethylethyl(2-(2-(p-hydroxyphenoxy)acetamido)ethyl)-, iodide, dimethylcarbamate
- Quaternary ammonium salts : These compounds share similar structural features and exhibit comparable chemical properties .
Uniqueness
Ammonium, (2-(2-(p-hydroxyphenoxy)acetamido)ethyl)triethyl-, iodide, dimethylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its diverse applications in scientific research make it a valuable compound in multiple fields .
Properties
CAS No. |
97051-53-1 |
---|---|
Molecular Formula |
C19H32IN3O4 |
Molecular Weight |
493.4 g/mol |
IUPAC Name |
2-[[2-[4-(dimethylcarbamoyloxy)phenoxy]acetyl]amino]ethyl-triethylazanium;iodide |
InChI |
InChI=1S/C19H31N3O4.HI/c1-6-22(7-2,8-3)14-13-20-18(23)15-25-16-9-11-17(12-10-16)26-19(24)21(4)5;/h9-12H,6-8,13-15H2,1-5H3;1H |
InChI Key |
JRIRJSKSNKYNQR-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](CC)(CC)CCNC(=O)COC1=CC=C(C=C1)OC(=O)N(C)C.[I-] |
Origin of Product |
United States |
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